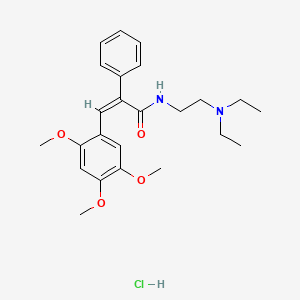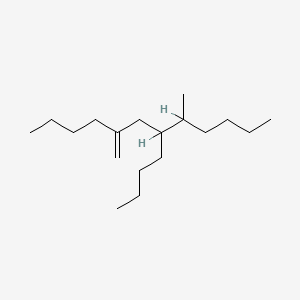
6-Butyl-5-methyl-8-methylene-dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butyl-5-methyl-8-methylene-dodecane is an organic compound with the molecular formula C18H36 It is characterized by its unique structure, which includes a butyl group, a methyl group, and a methylene group attached to a dodecane backbone
Vorbereitungsmethoden
The synthesis of 6-Butyl-5-methyl-8-methylene-dodecane can be achieved through several synthetic routes. One common method involves the alkylation of a dodecane derivative with butyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
6-Butyl-5-methyl-8-methylene-dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under specific conditions, resulting in the substitution of hydrogen atoms with halogen atoms.
Wissenschaftliche Forschungsanwendungen
6-Butyl-5-methyl-8-methylene-dodecane has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-Butyl-5-methyl-8-methylene-dodecane involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-Butyl-5-methyl-8-methylene-dodecane can be compared with other similar compounds, such as:
6-Butyl-5-methyl-dodecane: Lacks the methylene group, resulting in different reactivity and properties.
5-Methyl-8-methylene-dodecane: Lacks the butyl group, affecting its chemical behavior and applications.
8-Methylene-dodecane: Lacks both the butyl and methyl groups, leading to a simpler structure with distinct properties.
Eigenschaften
CAS-Nummer |
326814-41-9 |
|---|---|
Molekularformel |
C18H36 |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
6-butyl-5-methyl-8-methylidenedodecane |
InChI |
InChI=1S/C18H36/c1-6-9-12-16(4)15-18(14-11-8-3)17(5)13-10-7-2/h17-18H,4,6-15H2,1-3,5H3 |
InChI-Schlüssel |
SUOPSHCQEFWLSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)C(CCCC)CC(=C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


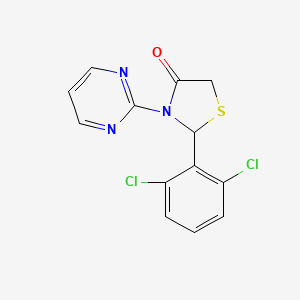
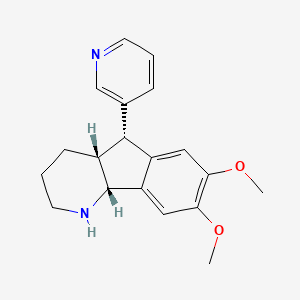
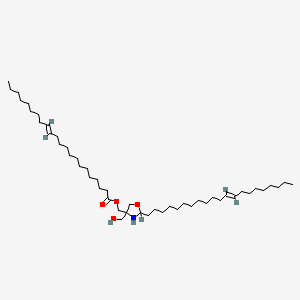

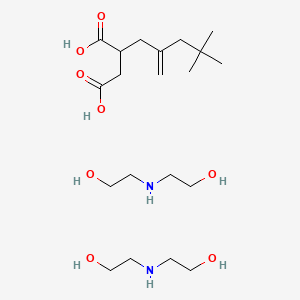
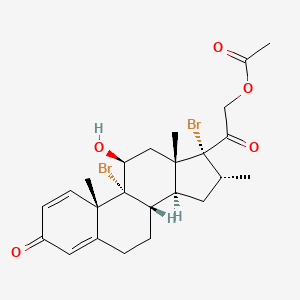
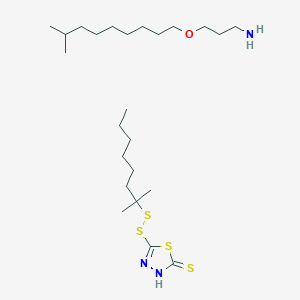
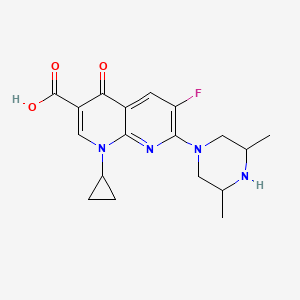
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
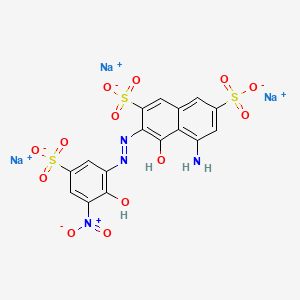
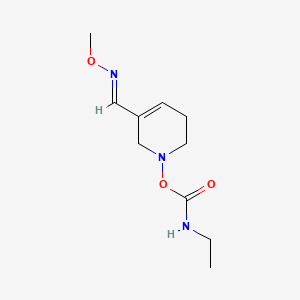
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)

